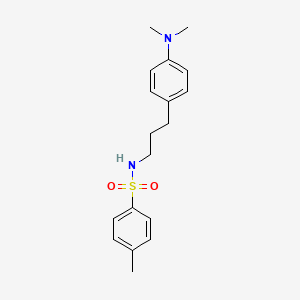

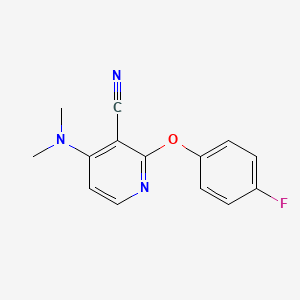

N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . The presence of the dimethylamino group suggests that it might have basic properties and could potentially form salts with acids .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dimethylamino group would likely contribute to the polarity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific structure and the environment. For instance, dimethylaminopropylamine is a colorless liquid with a fishy, ammoniacal odor .Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, showcasing the importance of structural and electronic properties, vibrational wave number assignments, and interaction investigations with proteins through molecular dynamics simulations (Murthy et al., 2018).

Anticancer Applications

- Research on 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, including a compound structurally related to the query, found significant anti-cancer activity through inhibition of the HIF-1 pathway, suggesting a potential pathway for drug development (Mun et al., 2012).

- Another study evaluated the in vitro and in vivo anticancer efficacy of a synthetic sulfonamide agent, demonstrating potent anti-pancreatic cancer activities and providing a foundation for future therapeutic development (Wang et al., 2012).

Analytical Applications

- An investigation into the gas-liquid chromatography of primary sulfonamides highlighted the utility of N-dimethylaminomethylene derivatives for the analysis of sulfonamide compounds in biological samples, demonstrating an effective method for their detection and quantification (Vandenheuvel & Gruber, 1975).

Synthesis of Pharmaceutical Intermediates

- A novel synthesis approach using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the production of benzonitriles from aryl bromides showcased the relevance of sulfonamides in facilitating key chemical transformations in pharmaceutical synthesis (Anbarasan et al., 2011).

Antimicrobial Activity

- The synthesis and antimicrobial evaluation of sulfonamide compounds, including a study on the biological activity of enaminone conjugated with a dimethylaminosulfonyl moiety, underscore the potential of sulfonamides as bases for developing new antimicrobial agents (Aal et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing their function and leading to changes at the cellular level .

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

The compound’s structure suggests that it may have certain properties affecting its bioavailability .

Result of Action

Similar compounds have been shown to induce various cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .

Action Environment

The action, efficacy, and stability of N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzenesulfonamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-15-6-12-18(13-7-15)23(21,22)19-14-4-5-16-8-10-17(11-9-16)20(2)3/h6-13,19H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRAGWHCOIJSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532827.png)

![2-[5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidin-2-yl]sulfanylethanol](/img/structure/B2532828.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)

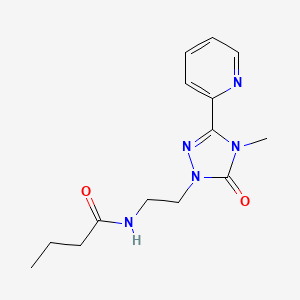

![2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2532834.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

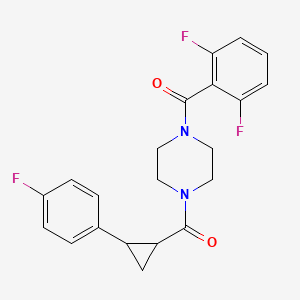

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)

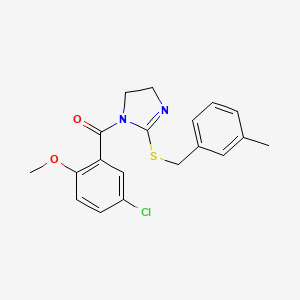

![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)